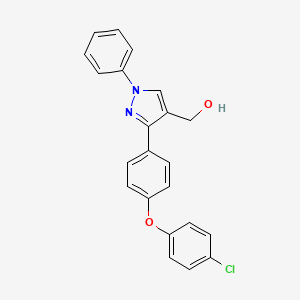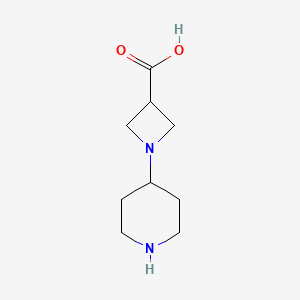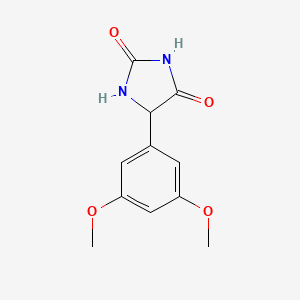![molecular formula C11H15NO3 B12049303 5-[(Cyclopentylamino)methyl]-2-furoic acid](/img/structure/B12049303.png)
5-[(Cyclopentylamino)methyl]-2-furoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Cyclopentylamino)methyl]-2-furoic acid is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is characterized by a furoic acid core with a cyclopentylamino methyl substituent, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Cyclopentylamino)methyl]-2-furoic acid typically involves the reaction of 2-furoic acid with cyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Cyclopentylamino)methyl]-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-[(Cyclopentylamino)methyl]-2-furanmethanol.
Substitution: Various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
5-[(Cyclopentylamino)methyl]-2-furoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[(Cyclopentylamino)methyl]-2-furoic acid involves its interaction with specific molecular targets. The cyclopentylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The furoic acid moiety can participate in redox reactions, affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{5-[(Cyclopentylamino)methyl]-2-furyl}benzoic acid: Similar structure with a benzoic acid moiety instead of a furoic acid core.
4-{5-[(Cyclopentylamino)methyl]furan-2-yl}benzoic acid hydrochloride: A hydrochloride salt form of a similar compound.
Uniqueness
5-[(Cyclopentylamino)methyl]-2-furoic acid is unique due to its specific substitution pattern and the presence of both a furoic acid and a cyclopentylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
5-[(cyclopentylamino)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c13-11(14)10-6-5-9(15-10)7-12-8-3-1-2-4-8/h5-6,8,12H,1-4,7H2,(H,13,14) |
Clé InChI |
ZPKVECDHWCVBBJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NCC2=CC=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[3-(1-naphthylmethoxy)phenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12049226.png)
![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]propanohydrazide](/img/structure/B12049229.png)

![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine](/img/structure/B12049237.png)
![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12049245.png)



![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049266.png)
![N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12049268.png)
![[3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12049271.png)


![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12049287.png)
